molecular formula C5H13NO B3005567 (2R)-1-(Methylamino)butan-2-ol CAS No. 1867358-15-3

(2R)-1-(Methylamino)butan-2-ol

Cat. No.: B3005567
CAS No.: 1867358-15-3
M. Wt: 103.165
InChI Key: RDTCWQXQLWFJGY-RXMQYKEDSA-N
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Description

“(2R)-1-(Methylamino)butan-2-ol” is a chemical compound. It is an enantiomer of “(2S)-butan-2-ol”. Enantiomers are pairs of molecules that are mirror images of each other, just like our left and right hands .


Molecular Structure Analysis

The molecular structure of “this compound” would be similar to that of its enantiomer, “(2S)-butan-2-ol”. It would have a butanol backbone with a methylamino group attached . The exact structure would depend on the spatial arrangement of these groups .

Scientific Research Applications

Temperature-Induced Changes in Hydrogen Bonding

The study of temperature-induced changes in hydrogen bonding of butanols, including analogues of (2R)-1-(Methylamino)butan-2-ol, shows that isotopic substitution in the hydroxyl group minimally affects the dynamic properties of hydrogen bonding. This research is significant in understanding the thermal dynamics and molecular interactions of butanols (Czarnecki et al., 2000).

Molecular Interactions in Mixtures

Research on excess molar enthalpies of mixtures involving butanols, like 2-methylpropan-2-ol, with various compounds such as formamide, highlights the molecular interactions, especially involving N-H protons in these mixtures (Pikkarainen, 1991).

Solvent Synergistic Behaviour

Studies on solvent systems, including butanols, reveal insights into solvent-solvent interactions and their effects on solvation. This research is crucial for understanding solvent synergism and its impact on molecular solvation dynamics (Bevilaqua et al., 2004).

Catalytic Properties in Material Synthesis

Research on materials like AgZr2(PO4)3 demonstrates the catalytic properties of butan-2-ol in producing various compounds. This research is significant for the development of new catalysts and materials (Arsalane et al., 1996).

Molecular Self-Assembly Studies

Studies on the self-association of butanols, such as butan-1-ol, butan-2-ol, and 2-methylpropan-2-ol, in various solutions contribute to understanding molecular self-assembly, which is crucial for the development of new molecular structures and materials (Iwahashi et al., 2000).

Properties

IUPAC Name

(2R)-1-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCWQXQLWFJGY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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